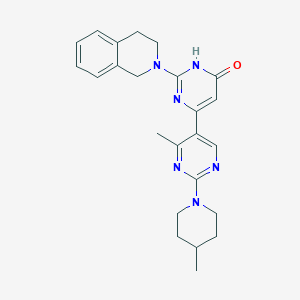![molecular formula C20H29N3O4 B6027604 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B6027604.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer researchers and has since been studied for its effects on the endocannabinoid system in the body.
Mecanismo De Acción
CP-55940 acts on the endocannabinoid system in the body, which is involved in regulating a variety of physiological processes, including pain, inflammation, and mood. It binds to both the CB1 and CB2 receptors, which are found throughout the body and brain, and activates them to produce its effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammatory mediators. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for toxicity and its complex mechanism of action.
Direcciones Futuras
There are several potential future directions for research on CP-55940, including its use in the treatment of neurological disorders such as epilepsy and Parkinson's disease, its potential as an anti-cancer agent, and its use in the treatment of addiction and substance abuse. Additionally, further research is needed to elucidate its mechanism of action and to develop safer and more effective analogs.
Métodos De Síntesis
The synthesis of CP-55940 involves several steps, including the reaction of cyclohexylmethylamine with 3-pyrrolidinone to form N-cyclohexylmethyl-3-pyrrolidinone. This intermediate is then reacted with 2,5-dimethoxybenzoyl isocyanate to form the final product, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(2,5-dimethoxyphenyl)urea.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively researched for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential as an anti-cancer agent and as a treatment for addiction and substance abuse.
Propiedades
IUPAC Name |
1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-16-8-9-18(27-2)17(11-16)22-20(25)21-15-10-19(24)23(13-15)12-14-6-4-3-5-7-14/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGXCYTFWRGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1,3-dimethyl-1H-pyrazol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6027523.png)
![6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6027530.png)
![ethyl 3-({[(4-methoxyphenyl)sulfonyl]amino}methyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6027533.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6027541.png)
![2-(1H-imidazol-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6027549.png)

![(2-{4-[(2-methoxy-4-quinolinyl)carbonyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6027570.png)
![3-{[(3-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6027576.png)

![3-{1-[(2-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6027586.png)
![N-{1-[(3-chloro-4-methylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6027598.png)
![8-ethyl-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B6027609.png)
![3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6027615.png)